

In Vivo Efficacy of Capsid Inhibitors in Mouse Models: A Comparative Guide

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Compound of Interest

Compound Name: Capsid assembly inhibitor

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The viral capsid, a protein shell encasing the viral genome, presents a compelling target for antiviral drug development due to its critical roles in multiple stages of the viral lifecycle, including assembly, maturation, transport, and uncoating. This guide provides a comparative overview of the in vivo validation of promising capsid inhibitors against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) in mouse models. The data presented herein is compiled from preclinical studies and aims to facilitate an objective comparison of their therapeutic potential.

HIV Capsid Inhibitors: A New Frontier in Antiretroviral Therapy

A new class of antiretroviral drugs, capsid inhibitors, has shown potent efficacy in preclinical and clinical studies. These molecules disrupt the function of the HIV capsid, a conical structure crucial for the early and late stages of the viral replication cycle.^{[1][2][3]} Key inhibitors that have been extensively studied in humanized mouse models include GS-CA1 and its analog Lenacapavir (GS-6207).

Humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, are essential for studying HIV-1 infection and evaluating novel therapeutic strategies in an in vivo setting.^{[4][5][6][7]} These models allow for productive HIV-1 infection and the assessment of viral load changes in response to treatment.

Quantitative Comparison of HIV Capsid Inhibitors in Humanized Mouse Models

The following table summarizes the in vivo efficacy of GS-CA1 and Lenacapavir in humanized mouse models of HIV-1 infection.

Inhibitor	Mouse Model	Dosing Regimen	Key Findings	Reference
GS-CA1	Humanized mice	Single subcutaneous injection	Demonstrated high antiviral efficacy as a long-acting injectable monotherapy, outperforming long-acting rilpivirine. [8] [9] Maintained plasma concentrations above the EC95 for over 10 weeks. [10]	[8] [9]
Lenacapavir (GS-6207)	Humanized mice	Single subcutaneous injection (450 mg)	Resulted in a mean viral load reduction of 2.2 log10 copies/mL. [11]	[11]

Experimental Protocols: HIV Capsid Inhibitor Studies in Humanized Mice

1. Generation of Humanized Mice:

- **Model:** NOD/SCID gamma (NSG) mice or similar immunodeficient strains are commonly used.
- **Reconstitution:** Mice are reconstituted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).^{[4][6]} For HSC models, neonatal pups are often irradiated prior to intrahepatic or intravenous injection of CD34+ HSCs.^[6] Reconstitution is typically assessed by measuring human CD45+ cells in peripheral blood.

2. HIV-1 Infection:

- **Viral Strain:** Replication-competent HIV-1 strains (e.g., NL4-3, JR-CSF) are used.
- **Infection Route:** Mice are challenged via intraperitoneal or intravenous injection of the virus.
- **Monitoring:** Plasma viral load is monitored regularly using quantitative real-time PCR (qRT-PCR).

3. Drug Administration and Efficacy Assessment:

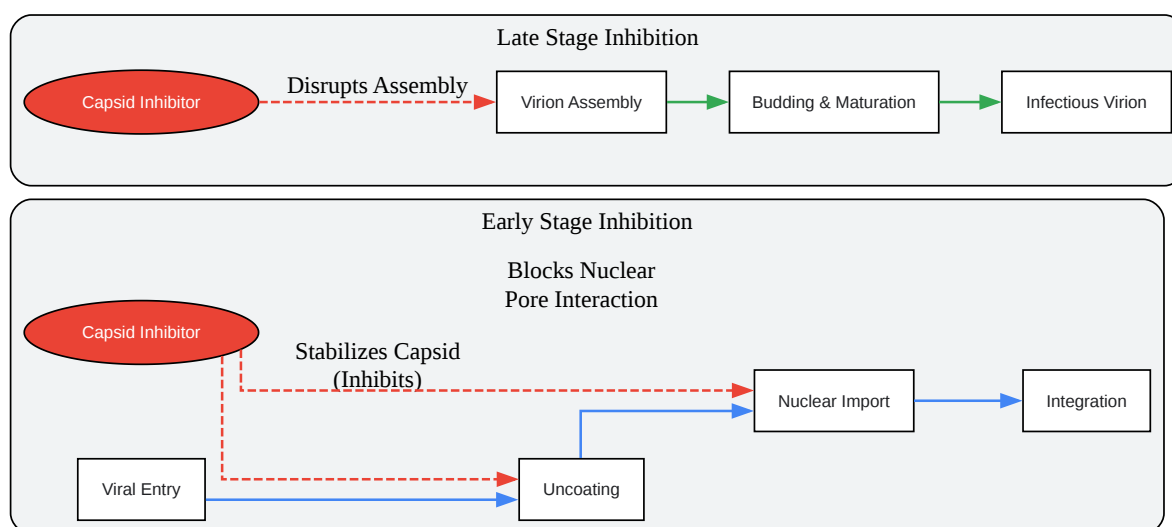
- **Formulation:** Capsid inhibitors are formulated for subcutaneous injection, often in a sustained-release vehicle.
- **Dosing:** A single dose is typically administered to evaluate long-acting potential.
- **Efficacy Endpoints:** The primary endpoint is the reduction in plasma HIV-1 RNA levels (viral load) compared to baseline or a control group. Changes in human CD4+ T cell counts are also monitored.

Mechanism of Action: HIV Capsid Inhibitors

HIV capsid inhibitors have a multi-faceted mechanism of action, interfering with both early and late stages of the viral lifecycle.

- **Early Stage Inhibition:** They stabilize the viral capsid, which can prematurely halt uncoating or interfere with the nuclear import of the pre-integration complex.^{[12][13][14]} This prevents the viral DNA from reaching the host cell nucleus and integrating into the host genome.^{[2][3]}

- Late Stage Inhibition: These inhibitors also disrupt the assembly of new virions, leading to the formation of non-infectious particles.[8][9]



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Caption: Mechanism of action of HIV capsid inhibitors.

HBV Capsid Assembly Modulators: A Novel Approach to a Functional Cure

Hepatitis B Virus (HBV) infection remains a major global health challenge. Capsid assembly modulators (CAMs) represent a promising new class of anti-HBV agents that target the viral core protein, interfering with the assembly of the viral capsid.[15] This disruption can lead to the formation of non-infectious viral particles and may also affect the stability of the covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[16][17][18]

Humanized mouse models with chimeric human livers are instrumental for the in vivo evaluation of anti-HBV therapies, as they permit HBV infection and replication in a setting that mimics the human liver environment.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Quantitative Comparison of HBV Capsid Assembly Modulators in Humanized Mouse Models

The following table summarizes the in vivo efficacy of GLP-26 and RO7049389 in humanized mouse models of HBV infection.

Inhibitor	Mouse Model	Dosing Regimen	Key Findings	Reference
GLP-26	Humanized mice with chimeric human livers	60 mg/kg/day (oral) for 10 weeks (in combination with Entecavir)	Induced a mean of -4 log ₁₀ reduction in HBV DNA. Significantly decreased HBsAg (-1.8 log ₁₀) and HBeAg (-1 log ₁₀) levels. Sustained antiviral response for up to 12 weeks after treatment cessation.	[16]
RO7049389	AAV-HBV mouse model	Oral administration	Significantly reduced serum HBV DNA, HBsAg, and HBeAg levels. [18] In a phase 1 clinical study, demonstrated a mean HBV DNA reduction of up to 3.33 log IU/mL. [18]	[18][22]

Experimental Protocols: HBV Capsid Assembly Modulator Studies in Humanized Mice

1. Generation of Humanized Liver Mice:

- Model: Immunodeficient mice (e.g., uPA/SCID) are transplanted with human hepatocytes. [\[19\]](#)[\[23\]](#)
- Engraftment: Successful engraftment is confirmed by measuring human albumin levels in the mouse serum.

2. HBV Infection:

- Inoculum: Mice are infected with HBV-positive human serum or virus produced from cell culture.
- Monitoring: Serum levels of HBV DNA, HBsAg, and HBeAg are monitored to confirm chronic infection.

3. Drug Administration and Efficacy Assessment:

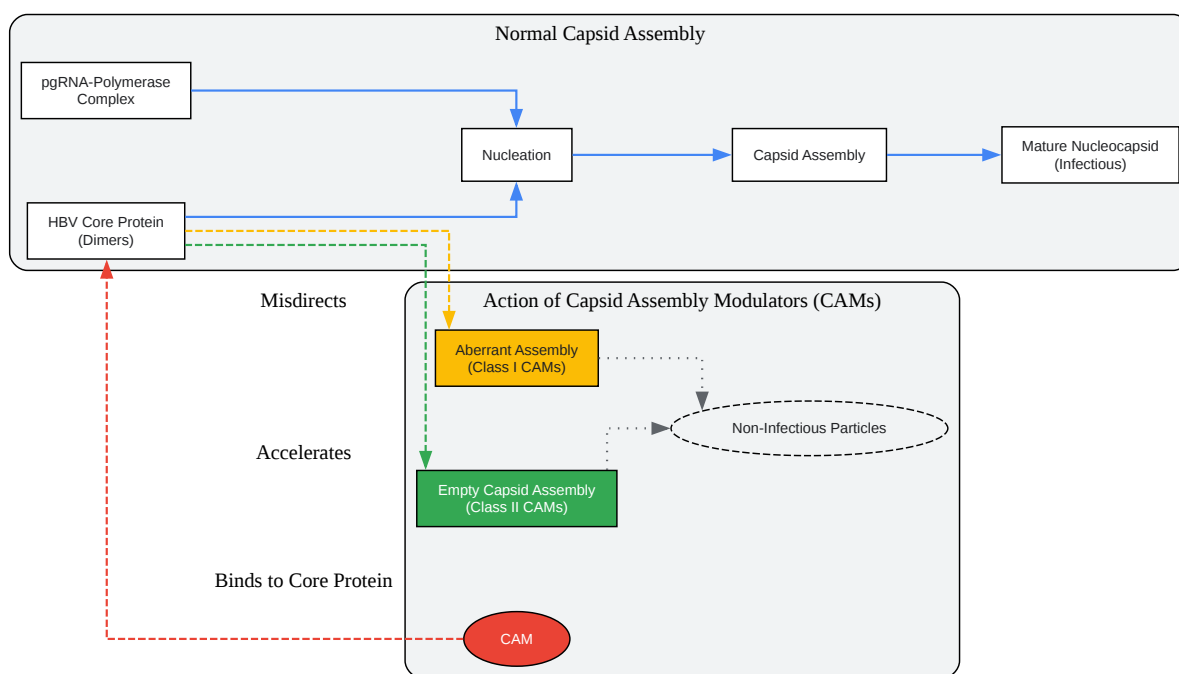
- Administration: CAMs are typically administered orally.
- Efficacy Endpoints: The primary endpoint is the reduction in serum HBV DNA. Reductions in HBsAg and HBeAg levels are also key indicators of efficacy. Liver tissue is often analyzed for changes in HBV cccDNA and RNA levels.

Mechanism of Action: HBV Capsid Assembly Modulators

HBV CAMs disrupt the normal process of nucleocapsid formation. They can be broadly classified into two types based on their mechanism of action.[\[24\]](#)

- Class I CAMs: Lead to the assembly of aberrant, non-capsid-like structures that are non-functional.
- Class II CAMs: Accelerate the assembly of empty capsids that do not contain the viral pregenomic RNA (pgRNA) and polymerase complex, thus preventing the formation of infectious virions.[\[24\]](#)

Both classes of CAMs ultimately inhibit the production of new infectious virus particles.[\[25\]](#)[\[26\]](#)
[\[27\]](#)[\[28\]](#)



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Caption: Mechanism of action of HBV capsid assembly modulators.

Conclusion

The in vivo validation of capsid inhibitors in mouse models has provided strong preclinical evidence for their potent antiviral activity against both HIV and HBV. For HIV, long-acting formulations of capsid inhibitors like Lenacapavir offer the potential for less frequent dosing, which could significantly improve treatment adherence. For HBV, capsid assembly modulators

show promise in not only suppressing viral replication but also reducing key viral antigens, a critical step towards achieving a functional cure. Further research and clinical development of these novel antiviral agents are warranted to fully realize their therapeutic potential in combating these persistent viral infections.

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